molecular formula C7H7N3O B13665494 2-Methylfuro[2,3-d]pyrimidin-4-amine

2-Methylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B13665494
M. Wt: 149.15 g/mol
InChI Key: SWLRETYVXTUWDS-UHFFFAOYSA-N
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Description

2-Methylfuro[2,3-d]pyrimidin-4-amine is a heterocyclic compound with a fused ring structure consisting of a furan ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuro[2,3-d]pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of formamidine acetate in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and specific solvents to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position and chlorine substituents (when present) participate in nucleophilic substitutions. These reactions enable functionalization for derivative synthesis:

Reaction TypeConditionsOutcomeReference
Amination Ullmann coupling with aryl iodidesFormation of N-aryl derivatives
Thiol substitution Treatment with methylthiolsIntroduction of methylthio groups at C2

For example, Ullmann coupling with aryl iodides under copper catalysis yields N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines, critical intermediates for microtubule-targeting agents . Thiol substitution at C2 produces analogs like 5-methyl-2-(methylthio)furo[2,3-d]pyrimidin-4-amine, enhancing solubility via salt formation (e.g., hydrobromide) .

Alkylation and Arylation

The amino group undergoes alkylation/arylation to generate diversely substituted analogs:

Key Example :

  • N4-Alkylation with methyl or benzyl halides introduces alkyl/aryl groups, modulating steric and electronic properties. This step is pivotal in synthesizing 4-substituted-5-methylfuro[2,3-d]pyrimidines with enhanced tubulin-binding affinity .

Synthetic Protocol :

  • Start with 4-amino-5-methylfuro[2,3-d]pyrimidine.

  • Perform Ullmann coupling with iodobenzene derivatives (e.g., 4-iodotoluene).

  • Alkylate the resultant N-aryl intermediate with methyl iodide/K2CO3 in DMF.

This method produced compound 3 (N4-methyl derivative), which showed IC50 values of 0.84 μM against tubulin polymerization, comparable to combretastatin A-4 .

Cyclization and Condensation Reactions

The furan ring participates in cycloadditions, while the pyrimidine ring enables fused heterocycle formation:

ReactionReagents/ConditionsProductApplication
Chromeno-pyrimidine formation Cyano group cyclization6-Methoxy-furochromeno[2,3-d]pyrimidineAntimicrobial agents
Furan ring oxidation H2O2/AcOHDihydroxylation or ring-openingProdrug synthesis

For instance, cyclization of 4-amino-5-methylfuro[2,3-d]pyrimidine with cyanoacetamide derivatives yielded chromeno-pyrimidines exhibiting MIC values of 4–8 μg/mL against S. aureus and C. albicans .

Acid/Base-Mediated Functionalization

The amino group’s basicity (pKa ~5.5–6.0) allows pH-dependent reactions:

  • Protonation : Forms water-soluble salts (e.g., hydrobromide) at acidic pH, improving bioavailability .

  • Deprotonation : Facilitates SNAr reactions at electron-deficient pyrimidine positions under basic conditions (e.g., K2CO3/DMF) .

Biological Activity Correlation

Derivatives’ reactivities directly influence pharmacological profiles:

DerivativeModificationBioactivity (IC50/GI50)Resistance Overcoming
N4-Methyl (Compound 3)Enhanced lipophilicity0.84 μM (tubulin), 1.2 nM (MDA-MB-435)Pgp/βIII-tubulin
2-Methylthio (CID 3050492)Improved solubilityNot reportedN/A

Compound 3 demonstrated potent activity in the NCI-60 panel, with GI50 <10 nM in 47 cell lines, and significant tumor growth inhibition in xenograft models .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The furan ring is susceptible to acid-catalyzed hydrolysis, forming diketones.

  • Oxidative Stability : Limited stability under prolonged H2O2 exposure (≥24 hrs).

Mechanism of Action

The mechanism of action of 2-Methylfuro[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

2-Methylfuro[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2-methylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C7H7N3O/c1-4-9-6(8)5-2-3-11-7(5)10-4/h2-3H,1H3,(H2,8,9,10)

InChI Key

SWLRETYVXTUWDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C=COC2=N1)N

Origin of Product

United States

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